1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride
Overview
Description
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its unique structure, which includes both amino and phenylethyl groups.
Preparation Methods
The synthesis of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-diamino-2-propanol with 2-phenylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Mechanism of Action
The mechanism of action of 1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1,3-Diamino-N-(2-phenylethyl)-2-propanoldihydrochloride can be compared with other similar compounds, such as:
1,3-Diamino-2-propanol: Lacks the phenylethyl group, resulting in different chemical and biological properties.
2-Phenylethylamine: Contains the phenylethyl group but lacks the amino groups on the propanol backbone.
N-(2-Phenylethyl)-1,3-diaminopropane: Similar structure but with variations in the positioning of functional groups.
Properties
IUPAC Name |
1-amino-3-(2-phenylethylamino)propan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10;;/h1-5,11,13-14H,6-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOSBGAQAYRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(CN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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